3-Chloro-4-(methylsulfonyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

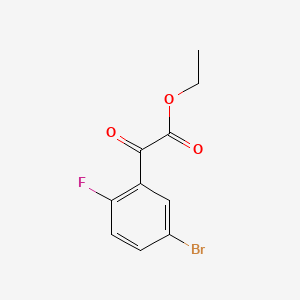

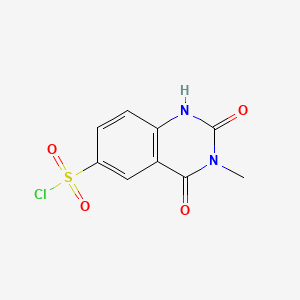

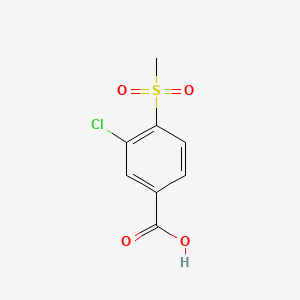

3-Chloro-4-(methylsulfonyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO4S and a molecular weight of 234.66 . It is a solid substance .

Synthesis Analysis

The synthesis of similar compounds, such as 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported in the literature . The method includes adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen with pressure intensity of 0 MPa to 3.0 MPa into the autoclave, heating the autoclave till the temperature reaches 140 DEG C to 200 DEG C, keeping the temperature and conducting a stirring reaction for 1 hour, injecting oxygen into the autoclave again, and continuing to keep the temperature and conduct a stirring reaction .Molecular Structure Analysis

The InChI code for 3-Chloro-4-(methylsulfonyl)benzoic acid is 1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis

3-Chloro-4-(methylsulfonyl)benzoic acid is a solid substance .Aplicaciones Científicas De Investigación

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” is used in organic synthesis . It can be involved in acylation reactions and sulfonylation reactions .

Results or Outcomes

Oxidation of Substituted Toluenes

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be produced from the oxidation of 2-chloro-4-(methylsulfonyl)toluene . This reaction is a typical example of the benzylic oxidation of a substituted toluene, a reaction widely used in the synthesis of pesticides, pharmaceuticals, spices, dyes, and other fields .

Methods of Application

The oxidation is catalyzed by Cu(I) and HNO3, based on the recycling of NOx . The optimized reaction conditions are 160°C, oxygen pressure 1.5 MPa, HNO3 concentration 25 wt%, HNO3: substrate 0.5:1, using 1.0 mol% CuI as catalyst .

Results or Outcomes

The dosage of HNO3 in the new process is only 25% of the stoichiometric amount and 12.5% of the amount of the traditional process. The NOx emission is 5% amount of the traditional process .

Synthesis of Benzobicyclon

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of Benzobicyclon . Benzobicyclon is a pro-herbicide used against resistant weeds in California rice fields .

Results or Outcomes

Occupational Health

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria .

Results or Outcomes

Synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” can be used in the synthesis of 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)benzoic acid . This compound has a molecular formula of C9H8BrClO4S and a molecular weight of 327.579 Da .

Results or Outcomes

Safety and Health Precautions

Summary of Application

“3-Chloro-4-(methylsulfonyl)benzoic acid” has been identified as a cause of sensitiser induced occupational asthma, rhinitis and urticaria . This is not an application in the traditional sense, but rather an identification of a potential health risk associated with exposure to this compound.

Safety And Hazards

Propiedades

IUPAC Name |

3-chloro-4-methylsulfonylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c1-14(12,13)7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBPBQPKQRWCBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(methylsulfonyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)